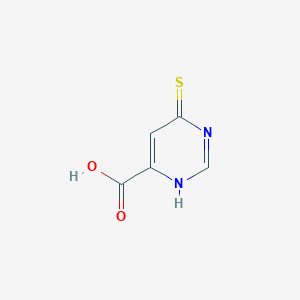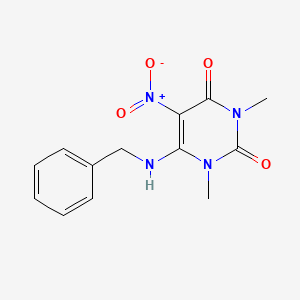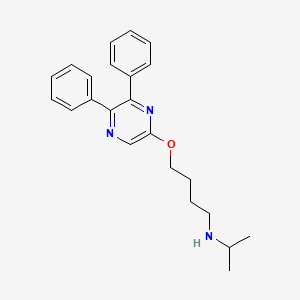
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with diphenyl groups and an isopropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5,6-diphenylpyrazine with an appropriate alkylating agent to introduce the butan-1-amine side chain. The reaction conditions often require the use of a base, such as sodium t-butoxide, and a solvent like n-methyl pyrrolidone, with the reaction being carried out at low temperatures (0-5°C) to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
Aplicaciones Científicas De Investigación
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as a prostacyclin receptor agonist. This makes it a candidate for the treatment of vascular disorders such as pulmonary arterial hypertension.
Biological Studies: It is used in studies to understand its interaction with biological targets, including its binding affinity and selectivity for specific receptors.
Industrial Applications: The compound’s unique structure allows for its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine involves its role as a prostacyclin receptor agonist . Upon administration, the compound is metabolized to its active form, which selectively binds to the prostacyclin receptor (IP receptor). This binding leads to vasodilation and other therapeutic effects, making it useful in the treatment of vascular diseases. The compound’s selectivity for the IP receptor over other prostanoid receptors is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304): This compound is a prodrug of the active form {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269) and shares a similar structure and mechanism of action.
Uniqueness
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is unique due to its specific substitution pattern on the pyrazine ring and its isopropylamine side chain. This structural uniqueness contributes to its selective binding to the IP receptor and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H27N3O |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
4-(5,6-diphenylpyrazin-2-yl)oxy-N-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C23H27N3O/c1-18(2)24-15-9-10-16-27-21-17-25-22(19-11-5-3-6-12-19)23(26-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,24H,9-10,15-16H2,1-2H3 |
Clave InChI |
BUEOMSJLYTXRFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
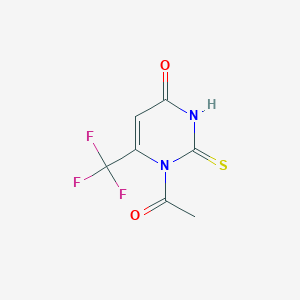
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
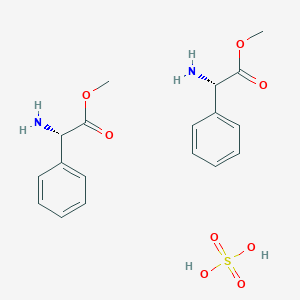
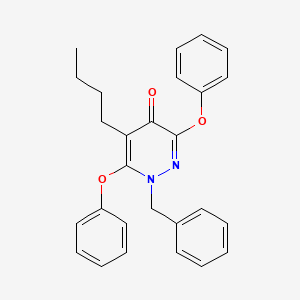
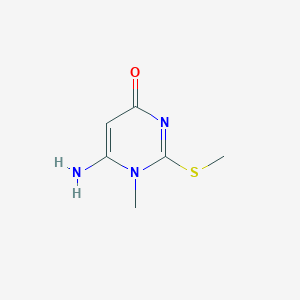
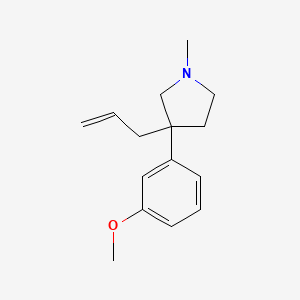
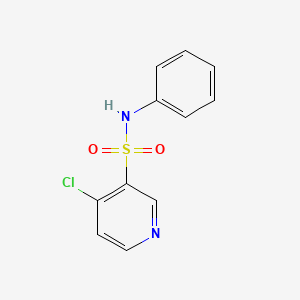
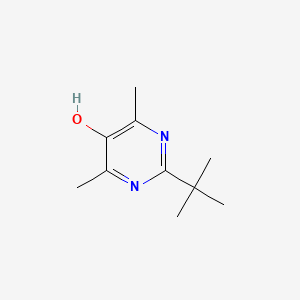
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12926770.png)
